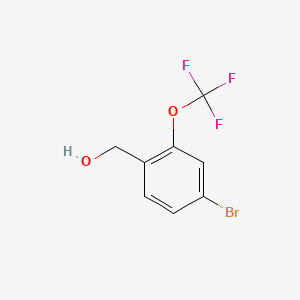

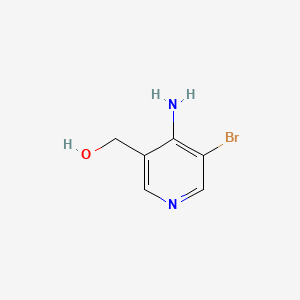

(6-Bromo-2-methoxypyridin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

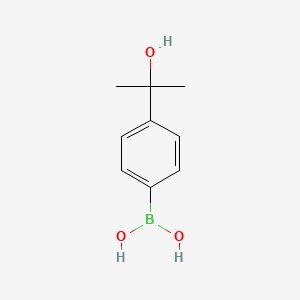

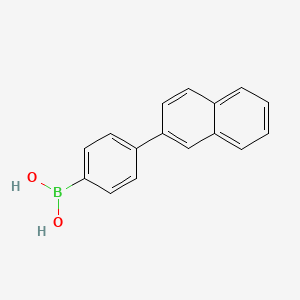

“(6-Bromo-2-methoxypyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1802489-60-6 . It has a molecular weight of 218.05 . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3 . The InChI key is MTHRVTUIZBUYCH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is solid at room temperature . It has a molecular weight of 218.05 g/mol . The exact mass is 216.97384 g/mol . The compound has a topological polar surface area of 42.4 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has two rotatable bond counts .科学的研究の応用

Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds demonstrate the importance of specific substitutions on pyridine rings. For instance, the synthesis of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its mono-hydrobromide monohydrate variant showcases different sites of protonation and distinct intermolecular hydrogen bonding patterns, underscoring the compound's utility in studying molecular conformations and bonding interactions (Böck et al., 2021).

Chemical Transformations and Reactions

Chemical transformations, such as the total synthesis of biologically active natural products, illustrate the role of methoxypyridinyl compounds in constructing complex molecular architectures. This is highlighted by the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from related starting materials, showcasing the compound's potential in organic synthesis and drug discovery (Akbaba et al., 2010).

Catalysis and Material Science

In material science and catalysis, compounds with methoxypyridinyl groups are pivotal in developing novel catalysts. For example, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y serves as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating the compound's importance in environmental chemistry and sustainable processes (Ghorbanloo & Alamooti, 2017).

Analytical and Spectroscopic Applications

Analytical and spectroscopic studies, such as the vibrational, electronic, and NMR spectral analysis of related compounds, provide detailed insights into their molecular structure and dynamics, facilitating the understanding of their chemical behavior and interaction with different substances. This is exemplified in the DFT calculations and spectroscopic analysis of 3-chloro-6-methoxypyridazine, which helps elucidate the structural and electronic properties of similar compounds (Chamundeeswari et al., 2013).

Safety and Hazards

作用機序

Target of Action

The primary targets of (6-Bromo-2-methoxypyridin-3-yl)methanol are currently unknown. This compound is a heterocyclic building block , and its specific targets would depend on the context of its use, such as the specific reactions it is involved in or the biological systems it interacts with.

Mode of Action

The mode of action of this compound is not well-documented. As a building block, it can participate in various chemical reactions to form more complex molecules. Its bromine atom introduces a site for potential substitution reactions, while the methoxy group adds a donating functionality that can influence reactivity.

Biochemical Pathways

It’s worth noting that this compound could be involved in the suzuki-miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .

Pharmacokinetics

Some calculated physicochemical properties suggest that it has high gastrointestinal absorption and is bbb permeant . Its Log Po/w values suggest moderate lipophilicity, which could influence its distribution and excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature and atmospheric conditions . Its efficacy and action could also be influenced by the specific conditions of the reactions it is involved in, such as the presence of other reactants, catalysts, or inhibitors.

特性

IUPAC Name |

(6-bromo-2-methoxypyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHRVTUIZBUYCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)